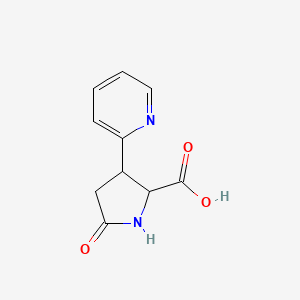

5-Oxo-3-(2-pyridinyl)proline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREVOBNPKYLWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 5 Oxo 3 2 Pyridinyl Proline Analogues

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy collectively provide a detailed picture of the connectivity and chemical environment of atoms within a molecule.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For analogues of 5-Oxo-3-(2-pyridinyl)proline, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon frameworks, respectively. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and between protons and their directly attached carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound analogue would be expected to show distinct signals for the protons on the pyrrolidinone ring and the pyridinyl group. The chemical shifts (δ) of the protons on the pyrrolidinone ring are influenced by the electron-withdrawing effects of the carbonyl group and the amide functionality. The protons of the pyridinyl ring would appear in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the lactam and the carboxylic acid would resonate at characteristic downfield shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is a prediction based on typical chemical shift values for similar structural motifs and should be considered illustrative.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (CH) | 4.2 - 4.5 | 58 - 62 |

| C3 (CH) | 3.5 - 3.9 | 40 - 45 |

| C4 (CH₂) | 2.2 - 2.6 | 30 - 35 |

| C5 (C=O) | - | 175 - 180 |

| C' (COOH) | - | 170 - 175 |

| Pyridinyl-H3' | 7.2 - 7.4 | 120 - 122 |

| Pyridinyl-H4' | 7.6 - 7.8 | 136 - 138 |

| Pyridinyl-H5' | 7.1 - 7.3 | 123 - 125 |

| Pyridinyl-H6' | 8.5 - 8.7 | 148 - 150 |

| Pyridinyl-C2' | - | 155 - 158 |

HRMS is a critical technique for accurately determining the molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-precision mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₁₀H₁₀N₂O₃). Techniques such as electrospray ionization (ESI) are commonly used for such analyses.

Table 1: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 207.0764 |

| [M+Na]⁺ | 229.0583 |

| [M-H]⁻ | 205.0619 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the lactam, the C=O stretches of both the lactam and the carboxylic acid, and C=N and C=C stretching vibrations from the pyridinyl ring. The IR spectrum of pyridine (B92270), for instance, shows characteristic bands in the gas phase. Similarly, 2-pyrrolidinone (B116388) exhibits distinct IR absorption bands. nist.govnist.gov

Table 2: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Lactam) | 3200 - 3100 |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=O (Lactam) | 1680 - 1650 |

| C=N, C=C (Pyridinyl Ring) | 1600 - 1450 |

Advanced Crystallographic Studies

Crystallographic studies, particularly X-ray single-crystal diffraction, provide the most definitive three-dimensional structural information for a crystalline compound.

A successful single-crystal X-ray diffraction analysis of a this compound analogue would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, for chiral molecules, this technique can determine the absolute configuration of the stereocenters. The crystal structure of a related pyridylpyrazole derivative has been determined, providing a reference for the types of interactions that might be observed. nih.govnih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of a this compound Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.2 |

| Volume (ų) | 1020.5 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.352 |

The analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, hydrogen bonding involving the carboxylic acid group and the lactam N-H and C=O groups would be expected to play a significant role in the crystal packing. The pyridinyl ring could also participate in π-π stacking interactions. Understanding these interactions is crucial for predicting the physical properties of the solid material.

Conformational Analysis and Stereochemical Considerations

Ring Puckering and Conformational Preferences of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring in this compound analogues is not planar and adopts puckered conformations to relieve torsional strain. The puckering of the pyrrolidine (B122466) ring in proline and its derivatives has been a subject of extensive study, as it significantly influences the backbone conformation of peptides and the topology of peptidomimetics. The presence of a carbonyl group at the C5 position, as in pyroglutamic acid derivatives, introduces distinct conformational constraints compared to proline.

The puckering of a five-membered ring can be described by two main conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. For substituted prolines, these puckering modes are often referred to as Cγ-endo (exo) and Cγ-exo (endo), depending on the displacement of the Cγ (C4) and sometimes Cβ (C3) atoms relative to the plane of the other ring atoms and the carboxyl group.

The introduction of a substituent at the C3 position, such as the 2-pyridinyl group, further influences the ring's conformational equilibrium. The steric bulk and electronic nature of the substituent play a significant role in determining the preferred pucker. For 3-substituted prolines, a cis or trans relationship between the substituent and the carboxyl group at C2 can lead to different conformational preferences. A substituent in a cis relationship with the carboxyl function can lead to a more restricted conformational space.

Computational studies, such as those using Density Functional Theory (DFT), on related proline analogues have shown that substitution at the α-carbon can destabilize certain conformations. While this compound has the substituent at the β-carbon, similar principles of steric avoidance would apply, influencing the equilibrium between different envelope and twist forms of the pyrrolidinone ring. The specific conformational preferences would depend on minimizing steric clashes between the pyridinyl group, the carbonyl group at C5, and the carboxylic acid at C2.

Table 1: Illustrative Puckering Parameters for Substituted Pyrrolidinone Rings This table presents hypothetical data based on typical values found in conformational studies of proline and pyroglutamic acid derivatives to illustrate the concepts of ring puckering.

| Conformation | Puckering Amplitude (q, Å) | Phase Angle (Φ, degrees) | Relative Energy (kcal/mol) |

| C4-exo (T) | 0.35 | 18 | 0.0 |

| C3-endo (E) | 0.38 | 90 | 0.8 |

| C4-endo (T) | 0.36 | 162 | 1.5 |

| C3-exo (E) | 0.39 | 270 | 2.1 |

Note: Data are illustrative and not experimental values for this compound.

Rotational Barriers and Dynamics of the Pyridinyl Substituent

The bond connecting the C3 atom of the pyrrolidinone ring and the C2 atom of the pyridine ring is a single bond, allowing for rotation of the pyridinyl substituent. However, this rotation is not entirely free and is subject to energy barriers arising from steric and electronic interactions. The orientation of the pyridinyl ring relative to the pyrrolidinone core is a critical conformational feature.

The rotational barrier is the energy required to rotate the pyridinyl group from a low-energy (stable) conformation to a high-energy (eclipsed) transition state. The magnitude of this barrier is influenced by several factors:

Steric Hindrance: The interaction between the hydrogen atoms on the pyridine ring (especially at position 3) and the substituents on the pyrrolidinone ring (the carbonyl oxygen at C5, the hydrogen at C3, and the atoms of the carboxylic acid group at C2) will create steric repulsion that disfavors certain rotational angles.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring can lead to specific electronic interactions, such as dipole-dipole interactions, with the amide and carboxylic acid functionalities of the pyrrolidinone ring.

The study of rotational barriers is often conducted using computational methods like DFT, which can calculate the potential energy surface for the rotation around the C-C bond. Experimental techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the rates of rotation and the energy barriers in solution. For other molecular systems, calculated rotational barriers for substituents on aromatic rings can range from a few to over 10 kcal/mol, depending on the nature and position of the substituents.

Table 2: Theoretical Rotational Barrier Data for an Analogous Substituted Aromatic System This table provides an example of data that could be obtained from a computational study on the rotational dynamics of a substituent on a heterocyclic ring, illustrating the concept of rotational barriers.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Transition State (Eclipsed) |

| 45 | 1.5 | Skewed |

| 90 | 0.0 | Minimum Energy (Perpendicular) |

| 135 | 1.8 | Skewed |

| 180 | 6.0 | Transition State (Eclipsed) |

Note: This data is hypothetical and serves to illustrate the concept of a rotational energy profile. It does not represent experimental values for this compound.

The interplay between the pyrrolidinone ring puckering and the pyridinyl group rotation defines the accessible conformational space for this compound and its analogues. Understanding these conformational preferences is essential for designing molecules with specific shapes and biological activities.

Investigation of Biological Target Interactions and Mechanistic Studies of 5 Oxo 3 2 Pyridinyl Proline Analogues

Enzyme Activity Modulation and Inhibition Mechanisms

Analogues of 5-oxoproline have demonstrated significant potential as modulators of various enzyme classes. Their ability to mimic natural substrates or interact with enzyme active sites underpins their inhibitory activity, which has been explored in metallopeptidases, kinases, and enzymes central to amino acid metabolism.

Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked acidic dipeptidase (NAALADase), is a zinc metalloenzyme that plays a critical role in the nervous system by hydrolyzing the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate. nih.govembopress.org Over-activation of GCPII can lead to excessive glutamate levels, a state associated with excitotoxicity in various neurological disorders. nih.gov Consequently, the inhibition of GCPII is a significant therapeutic strategy. nih.govjhu.edu

The inhibitory mechanism against GCPII typically involves compounds that mimic the structure of the natural substrate, NAAG. Potent inhibitors are generally designed with two key features: a moiety that binds to the enzyme's active site zinc ions and a glutamate-derived component that confers specificity by interacting with the S1' binding pocket. nih.gov The 5-oxoproline scaffold, being a cyclized derivative of glutamic acid, is a relevant structure for targeting this enzyme. wikipedia.org

Inhibitors of GCPII, such as the potent competitive inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA), function by binding directly to the active site, thereby preventing the hydrolysis of NAAG. johnshopkins.edu This action leads to a dual neuroprotective effect: it reduces the production of potentially excitotoxic glutamate and simultaneously increases the concentration of NAAG, which itself can be neuroprotective by acting as an agonist at group II metabotropic glutamate receptors (mGluR3). nih.gov Studies with inhibitors like 2-PMPA have demonstrated high affinity, with Ki values in the nanomolar range, illustrating a strong, competitive binding mechanism. johnshopkins.edu The exploration of 5-oxoproline analogues is based on their potential to fit within the glutamate-binding subsite of GCPII, offering a foundational structure for the development of novel inhibitors.

Structurally related analogues, specifically chromeno[2,3-b]pyridine derivatives, have been identified as potent inhibitors of the non-canonical IκB kinases: TANK-binding kinase 1 (TBK1) and IKKε. nih.govresearchgate.net These kinases are key players in signaling pathways related to innate immunity and inflammation, and their dysregulation is linked to metabolic conditions such as obesity. nih.govresearchgate.net

Research into a series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives has elucidated important structure-activity relationships (SAR). nih.gov Modifications to the core scaffold have led to the development of analogues with significantly improved potency and selectivity compared to the parent compound, amlexanox. Utilizing docking calculations and X-ray crystal structures, studies have shown that these compounds inhibit kinase activity by targeting the ATP-binding site. nih.govresearchgate.net The development of analogues with IC50 values in the low nanomolar range highlights the potential of this chemical class. For instance, certain substitutions on the A-ring of the chromenopyridine core have yielded compounds with IC50 values as low as 210 nM and have also allowed for tuning the selectivity towards either TBK1 or IKKε. nih.gov

| Compound | Substituent (R7) | TBK1 IC50 (nM) | IKKε IC50 (nM) |

|---|---|---|---|

| Amlexanox | Isopropyl | 1100 | 1400 |

| Analogue 1 | Cyclohexyl | 210 | 410 |

| Analogue 2 | Phenyl | 350 | 630 |

| Analogue 3 | 4-Fluorophenyl | 280 | 390 |

Data are representative values from published studies. nih.gov

5-Oxo-L-proline is a key metabolic intermediate in the γ-glutamyl cycle, a pathway essential for the synthesis and degradation of glutathione (B108866) and for the transport of amino acids across cell membranes. nih.govnih.gov The formation and breakdown of 5-oxoproline are tightly regulated. An acquired deficiency in glutathione can disrupt the feedback inhibition of this cycle, leading to the accumulation of 5-oxoproline and a condition known as 5-oxoprolinemia, a high anion gap metabolic acidosis. nih.govnih.govstonybrookmedicine.edu This highlights the central role of 5-oxoproline in maintaining metabolic homeostasis.

The metabolism of proline itself involves its synthesis from glutamate via the intermediate Δ¹-pyrroline-5-carboxylate (P5C) and its subsequent catabolism back to glutamate, catalyzed by enzymes such as proline dehydrogenase. researchgate.net Analogues of proline can interfere with these pathways. For example, studies have shown that certain proline analogues can act as mechanism-based inhibitors of proline dehydrogenase, effectively blocking the degradation of proline. johnshopkins.edu This interference with amino acid metabolic pathways demonstrates another mode of biological activity for compounds related to the 5-oxoproline scaffold.

Receptor Ligand Binding Affinities and Selectivity Profiles

Derivatives of 5-oxoproline have been successfully developed as ligands for cell surface receptors, particularly G protein-coupled receptors (GPCRs), demonstrating specific binding affinities and, in some cases, high selectivity for receptor subtypes.

A series of novel 1,3-diaryl-5-oxo-proline derivatives has been synthesized and evaluated as ligands for endothelin receptors (ETRs). mdpi.comnih.govresearchgate.net Endothelins are peptides involved in vascular homeostasis, and their receptors, ETA and ETB, are implicated in conditions like hypertension and atherosclerosis. mdpi.comresearchgate.net The development of selective ETR antagonists is therefore of significant therapeutic interest. nih.gov

In vitro binding assays on human ETA and ETB receptors revealed that the 5-oxoproline scaffold is a viable core for designing ETR ligands. mdpi.com While many of the synthesized compounds showed low affinity, specific structural modifications led to a compound with notable activity. Specifically, compound 31h ((±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline) was identified as a selective ETA receptor ligand. mdpi.com Molecular docking studies provided insights into the binding, suggesting that the structural elements of these derivatives allow for specific interactions within the receptor's binding pocket, which are crucial for affinity and selectivity. mdpi.comnih.gov

| Compound | ETA Receptor Ki (μM) | ETB Receptor Affinity |

|---|---|---|

| Compound 31h | 3.3 ± 1.1 | No affinity |

| Compound 15a | No affinity | No affinity |

Data from in vitro binding assays on recombinant human receptors. mdpi.com

The endothelin receptors (ETA and ETB) are members of the G protein-coupled receptor (GPCR) superfamily, which constitutes the largest class of membrane receptors and therapeutic drug targets in the human genome. mdpi.comnih.govnih.gov GPCRs respond to a diverse array of extracellular signals, such as hormones and neurotransmitters, and translate them into intracellular responses. nih.gov

The interaction of 5-oxo-proline derivatives with endothelin receptors serves as a specific example of a GPCR interaction mechanism. The binding of a ligand like compound 31h to the ETA receptor, a Class A (Rhodopsin-like) GPCR, is the initiating event in a signal transduction cascade. mdpi.com The selectivity and affinity of this interaction are governed by the precise fit between the ligand and the receptor's transmembrane binding pocket. Molecular docking models for the 1,3-diaryl-5-oxo-proline derivatives have helped to elucidate the structural basis for this interaction. mdpi.comresearchgate.net These models show how specific substituents on the 5-oxoproline core engage with key amino acid residues in the receptor, providing a rationale for the observed ETA selectivity and offering a framework for the structure-based design of more potent and selective GPCR ligands. mdpi.com

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Investigation of Cellular Pathway Modulation

There is no available research data detailing how 5-Oxo-3-(2-pyridinyl)proline or its analogues modulate specific cellular signaling pathways. Studies identifying downstream effector proteins or profiling changes in gene expression following cellular exposure to this compound have not been reported in the literature.

Studies on Protein-Ligand Interactions Beyond Enzyme Active Sites

There are no published studies investigating the allosteric or non-active site binding of this compound to any protein targets. Consequently, information regarding its potential to act as an allosteric modulator or to disrupt protein-protein interactions is not available.

Structure Activity Relationship Sar and Rational Design Principles for Pyridine Substituted 5 Oxo Proline Analogues

Systematic Structural Modifications and Their Biological Correlates

The core scaffold of 5-oxo-3-(2-pyridinyl)proline offers multiple points for chemical modification, primarily on the pyridine (B92270) and proline rings. Researchers have systematically altered these positions to probe the structural requirements for optimal target interaction.

Research on related pyridine derivatives has shown that the nature of the substituent—whether it is electron-donating or electron-withdrawing—can modulate the basicity of the pyridine nitrogen, which may be a key hydrogen bond acceptor. nih.gov Furthermore, the position of the substituent can dictate the orientation of the molecule within a binding pocket. For instance, studies on certain pyridine-containing compounds have revealed that bulky substituents, such as phenyl or heteroaryl groups, at the C5 position of the pyridine ring can lead to analogues with high binding affinity, with some compounds exhibiting Ki values in the nanomolar range. nih.gov Conversely, the presence of halogen atoms or other bulky groups can sometimes lead to lower biological activity, suggesting that steric hindrance can be a negative factor depending on the target's topology. nih.gov

The following table summarizes the observed effects of various substitutions on the pyridine ring based on SAR studies of related pyridine-containing scaffolds.

| Substitution Position | Substituent Type | General Effect on Activity | Reference |

| Pyridine C5 | Bulky (e.g., phenyl, heteroaryl) | Can increase binding affinity | nih.gov |

| Pyridine Ring | Halogen atoms | May decrease activity | nih.gov |

| Pyridine Ring | Methoxy (-OMe) groups | Number and position can increase activity | nih.gov |

| Pyridine Ring | Hydroxyl (-OH) groups | Can significantly increase activity | nih.gov |

This table is illustrative of general principles observed in related pyridine derivatives and may be applicable to the 5-oxo-proline scaffold.

The cyclic nature of the proline ring imposes significant conformational constraints. nih.gov These constraints are further influenced by substitutions, which can favor one ring pucker conformation (endo or exo) over another. nih.gov An exo ring pucker is associated with a more compact structure, while an endo pucker leads to a more extended conformation. nih.govnih.gov The preference for a specific pucker can, in turn, influence the orientation of the pyridine substituent, thereby affecting binding affinity and selectivity. For example, in studies of 4-substituted prolines, it was found that 4R-substituted prolines with electron-withdrawing groups tend to promote an exo ring pucker. nih.gov This conformational preference can be crucial for aligning the key pharmacophoric elements with their counterparts in the receptor binding site.

Substituents on the proline ring can serve multiple purposes, including modulating the molecule's conformation, polarity, and potential for additional interactions with the target. researchgate.net The introduction of functional groups at various positions on the pyrrolidone ring has been a key strategy in optimizing the activity of proline analogues. nih.gov

The table below illustrates the impact of proline ring substitutions as observed in various proline analogue studies.

| Substitution Position | Substituent Type | General Effect on Activity/Properties | Reference |

| Proline C4 | Electron-withdrawing (4R config.) | Promotes exo ring pucker, can enhance stability | nih.gov |

| Proline C4 | 1,2,3-triazole moieties | Can significantly improve potency and selectivity | nih.gov |

| Proline Ring | Alkyl and aromatic groups | Can tune biological and physicochemical properties |

This table reflects findings from studies on various proline analogues, which provide a basis for understanding potential modifications to the 5-oxo-proline scaffold.

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the pyridine-substituted 5-oxo-proline class of compounds, SAR studies have helped to delineate the key pharmacophoric elements required for target engagement.

Based on the available data, a hypothetical pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Acceptor: The carbonyl group at the 5-position of the proline ring (the "5-oxo" group) is a prominent hydrogen bond acceptor.

A Hydrogen Bond Acceptor/Aromatic System: The pyridine ring serves a dual role. The nitrogen atom is a hydrogen bond acceptor, and the ring itself can engage in aromatic interactions (π-π stacking or cation-π interactions) with the target.

A Defined Spatial Relationship: The rigid proline scaffold acts as a spacer, holding the pyridine ring and the oxo group in a specific, conformationally restricted orientation. The stereochemistry of the proline ring is critical for maintaining this precise spatial arrangement.

Potential Hydrophobic/Additional Interaction Points: Substituents on either the pyridine or proline rings can provide additional points of interaction, such as hydrophobic contacts or hydrogen bonds, which contribute to affinity and selectivity.

Development of Design Hypotheses for Enhanced Target Engagement

The insights gained from SAR and pharmacophore modeling lead to the formulation of design hypotheses aimed at improving the interaction between the ligand and its biological target. For pyridine-substituted 5-oxo-proline analogues, several hypotheses can be proposed:

Exploiting Specific Pockets: If the target protein has an identifiable hydrophobic pocket near the pyridine ring binding site, a hypothesis would be to add bulky, lipophilic substituents to the pyridine ring to engage this pocket and increase binding affinity. nih.gov

Conformational Restriction: Given the importance of stereochemistry, a design hypothesis could be to introduce further constraints on the proline ring. This could involve creating bicyclic structures or adding specific substituents that lock the ring into its most active pucker conformation, thereby reducing the entropic penalty of binding. nih.gov

Vectorial Expansion: If the binding site allows, extending substituents from the proline or pyridine rings could allow the molecule to pick up additional favorable interactions with distal regions of the binding site. The use of linkers like the triazole moiety is an example of this strategy. nih.gov

Strategies for Improving Ligand Selectivity and Potency

The ultimate goal of rational drug design is to develop ligands with high potency (activity at low concentrations) and high selectivity (binding to the intended target without affecting other proteins). nih.gov Several strategies can be employed to achieve this for the 5-oxo-proline scaffold.

Shape Complementarity: One of the most effective strategies is to design ligands that perfectly match the shape and electrostatic profile of the target's binding site. acs.org This can be achieved by exploiting subtle differences between the binding sites of the target and off-target proteins. For example, adding a bulky group that fits into a cavity present in the target but absent in a related off-target can dramatically increase selectivity. acs.org

Allosteric Targeting: Instead of competing with the endogenous ligand at the primary (orthosteric) binding site, designing a molecule that binds to a separate (allosteric) site can offer a path to greater selectivity. nih.gov Allosteric sites are often less conserved across protein families than orthosteric sites, making it easier to design selective modulators.

Structure-Guided Design: Utilizing high-resolution structural information of the target protein, such as from X-ray crystallography or NMR, allows for the precise design of ligands. nih.gov This approach enables chemists to rationally add, remove, or modify functional groups to optimize interactions with specific amino acid residues in the binding pocket, thereby enhancing both potency and selectivity. nih.gov

Computational and Theoretical Approaches in Research on 5 Oxo 3 2 Pyridinyl Proline Analogues

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-oxo-proline derivatives, docking simulations have been instrumental in understanding their interaction with target receptors, such as the endothelin (ET) receptors. nih.gov

Docking studies on 1,3-diaryl-5-oxo-proline derivatives, which are analogues of 5-Oxo-3-(2-pyridinyl)proline, have provided detailed maps of their binding site within a homology model of the endothelin A receptor (ETAR). researchgate.net The binding site is characterized as a large, predominantly hydrophobic pocket with positively charged side chains located in its central region. This site is further divided into three distinct sub-pockets:

Upper Pocket: Formed by residues such as Trp146, Phe224, and Cys239.

Lower Pocket: Composed of residues like Tyr263 and Trp319.

Eccentric Pocket: Involving residues Ile136, Asn137, and Ile355.

Interaction mapping reveals the specific molecular forces that govern the binding of these ligands. These interactions are crucial for the affinity and selectivity of the compounds for the ETAR subtype. nih.govresearchgate.net The central area of the binding site, featuring positively charged residues Lys166 and Arg320, is a key anchoring point for ligands.

| Sub-Pocket | Key Amino Acid Residues | Interaction Type |

|---|---|---|

| Upper Pocket | Trp146, Phe224, Cys239 | Hydrophobic |

| Lower Pocket | Tyr263, Trp319 | Hydrophobic |

| Eccentric Pocket | Ile136, Asn137, Ile355 | Hydrophobic / Polar |

| Central Area | Lys166, Arg320 | Electrostatic (Positive Charge) |

Molecular docking simulations predict that 1,3-diaryl-5-oxo-proline derivatives bind in a vertical orientation within the ETAR active site, extending into the upper and lower sub-pockets. researchgate.net For instance, the selective analogue 31h positions its 1,3-benzodioxole (B145889) group deep within the lower hydrophobic pocket, interacting with Tyr263 and Trp319. researchgate.net Its carboxylic acid function forms a crucial polar contact with the positively charged residue Lys166. researchgate.net The substituted benzyl (B1604629) group at the nitrogen atom of the pyrrolidine (B122466) ring is oriented towards the upper pocket, establishing hydrophobic interactions. researchgate.net

In contrast, the known antagonist atrasentan binds in a similar vertical fashion but occupies the upper and lower pockets more extensively due to its bulkier structure. researchgate.net Another analogue, 15a , which shows no affinity for the receptor, is predicted to adopt a different, "L-shaped" conformation. This orientation prevents it from effectively engaging with the key interacting residues in the same manner as the active compounds, highlighting how specific conformations are critical for biological activity. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational flexibility of the ligand and the stability of the ligand-receptor complex over time.

The proline ring is unique among amino acids because its side chain is cyclized back onto the backbone nitrogen, creating a tertiary amide. nih.gov This structure confers significant conformational restraints but also introduces unique flexibility, primarily through two mechanisms: ring puckering and cis-trans isomerization of the amide bond. nih.gov

Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "endo" and "exo". nih.gov Substituents on the ring can influence the energetic preference for one pucker over the other. MD simulations can explore the transitions between these states in an aqueous environment, providing insight into the conformational ensemble available for receptor binding. researchgate.net

Cis-Trans Isomerization: Unlike the peptide bonds of other amino acids, which strongly favor the trans conformation, the tertiary amide bond in proline analogues can exist in either the cis or trans state. nih.gov The energy barrier between these states is relatively low, allowing for isomerization to occur on a biologically relevant timescale. MD simulations, particularly with enhanced sampling techniques, can characterize the populations of cis and trans conformers in solution. crick.ac.uk

MD simulations are frequently used to refine and validate the results of molecular docking. A docked pose is used as the starting point for an MD simulation of the entire ligand-receptor complex, typically solvated in a water box with ions to mimic physiological conditions.

By tracking the positions of the atoms over time, these simulations can assess the stability of the predicted binding mode. If a ligand remains stably bound in its initial docked conformation and maintains key interactions with the receptor throughout the simulation, it lends confidence to the docking result. Conversely, if the ligand diffuses away from the binding site or undergoes significant conformational changes that disrupt critical interactions, the initial pose may be considered less reliable. These simulations provide a more realistic and dynamic picture of the binding event, accounting for the flexibility of both the ligand and the protein target.

Quantum Chemical Calculations

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory), provide highly accurate information about the electronic structure and energetics of molecules. elte.huunc.edunii.ac.jp For 5-oxo-proline analogues, these methods are primarily used to study their intrinsic conformational preferences.

By performing QC calculations on isolated molecules (in the gas phase or with a continuum solvent model), researchers can determine the relative energies of different conformers, such as the various ring puckers and cis/trans isomers. researchgate.net For example, DFT calculations can precisely quantify the energy difference between the endo and exo puckers of the pyrrolidine ring or the stability of the cis versus the trans amide bond. researchgate.net This information is crucial for understanding the inherent structural biases of a ligand before it even interacts with a receptor. Furthermore, the results from QC calculations are often used to develop and validate the parameters for the molecular mechanics force fields that are employed in MD simulations, ensuring that these less computationally expensive methods provide an accurate representation of molecular behavior. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The biological activity of a molecule is fundamentally governed by its electronic structure. Computational quantum mechanics methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electrons within this compound analogues. This analysis helps in understanding the molecule's stability, preferred conformation, and intrinsic reactivity.

Key aspects of this analysis include the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how a molecule will interact with other chemical species, including biological targets. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting intermolecular interactions, such as hydrogen bonding and electrostatic contacts with a receptor's active site. mdpi.com

Reactivity prediction extends to forecasting the metabolic fate of these compounds. By identifying the most electronically reactive sites, computational models can predict which parts of the molecule are most likely to be modified by metabolic enzymes like the cytochrome P450 family. mdpi.com This predictive capability is crucial for designing analogues with improved pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models often incorporate these calculated electronic descriptors to predict the biological activity of novel compounds before their synthesis, streamlining the drug discovery process. dmed.org.ua

Table 1: Key Electronic Descriptors and Their Significance in Reactivity Prediction

| Descriptor | Significance | Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating capability; related to oxidation potential. | DFT, Ab initio methods |

| LUMO Energy | Indicates electron-accepting capability; related to reduction potential. | DFT, Ab initio methods |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | DFT, Ab initio methods |

| Mulliken Charges | Provides an estimate of the partial atomic charge on each atom in a molecule. | DFT, Ab initio methods |

| Electrostatic Potential | Maps charge distribution to predict sites for non-covalent interactions and reactivity. | DFT, Ab initio methods |

Prediction of Spectroscopic Properties

Computational methods are also powerful tools for predicting the spectroscopic properties of this compound analogues. These predictions serve as a valuable complement to experimental data, aiding in the structural confirmation of newly synthesized compounds.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. This can help in understanding the photophysical properties of the compounds and confirming the nature of their chromophores. The ability to accurately predict these spectra is a significant asset in the characterization of novel proline analogues.

Table 2: Computational Prediction of Spectroscopic Properties

| Spectroscopic Technique | Predicted Property | Computational Method | Application |

|---|---|---|---|

| NMR Spectroscopy | Chemical Shifts, Coupling Constants | DFT (with GIAO method) | Structural elucidation and confirmation. mdpi.com |

| IR Spectroscopy | Vibrational Frequencies and Intensities | DFT, Hartree-Fock | Identification of functional groups. nist.gov |

| UV-Vis Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Characterization of electronic transitions. |

| Mass Spectrometry | Molecular Weight, Isotopic Pattern | N/A (Calculated from formula) | Confirmation of molecular formula. nist.gov |

Homology Modeling and De Novo Design

When the experimental three-dimensional structure of a biological target is unavailable, computational modeling provides essential tools to enable structure-based drug design. Homology modeling and de novo design are two such approaches that are critical in the development of ligands for specific receptors.

Construction of Target Receptor Models for Structure-Based Design

For many potential drug targets for this compound analogues, a high-resolution crystal structure may not be available. In such cases, homology modeling can be used to construct a reliable 3D model of the target protein. koreascience.kr This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process begins with identifying a suitable template structure—an experimentally determined structure of a homologous protein—from a database like the Protein Data Bank (PDB). koreascience.kr This is typically done using sequence alignment tools like BLAST. koreascience.kr The selection of a template is critical and is based on factors like sequence identity (ideally >30%), query coverage, and the quality of the experimental structure. koreascience.kr

Once a template is chosen, the amino acid sequence of the target protein is aligned with the template sequence. Specialized software, such as Modeller, then builds the 3D model of the target by copying the coordinates of the conserved residues from the template and modeling the loops and side chains of the non-conserved residues. nih.gov

Table 3: Steps in Homology Modeling for Structure-Based Design

| Step | Description | Key Tools/Considerations |

|---|---|---|

| 1. Template Selection | Identify a suitable experimentally solved protein structure with high sequence similarity to the target. | BLAST, Protein Data Bank (PDB), Sequence Identity >30%. koreascience.kr |

| 2. Sequence Alignment | Align the target protein's amino acid sequence with the template's sequence. | ClustalW, T-Coffee |

| 3. Model Building | Generate the 3D coordinates of the target protein based on the aligned template structure. | Modeller, SWISS-MODEL. nih.gov |

| 4. Loop Modeling | Model the regions (loops) that differ between the target and template sequences. | Ab initio or database-based methods. |

| 5. Model Refinement | Optimize the geometry of the model to resolve steric clashes and improve its energy profile. | Energy minimization, Molecular dynamics simulations. |

| 6. Model Validation | Assess the stereochemical and structural quality of the final model. | Ramachandran Plot, ERRAT, DOPE score. koreascience.krnih.gov |

Virtual Screening and Lead Optimization Strategies

With a 3D model of the target receptor in hand, researchers can employ virtual screening to identify potential new ligands from large chemical libraries. nih.gov This process involves computationally docking thousands or millions of molecules into the receptor's binding site to predict their binding affinity and orientation. Hits from this screening can then serve as starting points for new drug development campaigns.

Structure-based virtual screening uses molecular docking programs to place a ligand into the active site of a protein and score its potential interaction. mdpi.com This approach was used to investigate how 1,3-diaryl-5-oxo-proline derivatives bind within the ETAR homology model, providing insights into the structural elements required for affinity and selectivity. researchgate.netnih.gov

Ligand-based virtual screening is an alternative approach used when a reliable receptor structure is not available but a set of known active ligands exists. Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. nih.gov This pharmacophore model is then used as a filter to search for new molecules that possess the same features.

Once initial "hits" are identified, lead optimization strategies are employed to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. nih.gov This is an iterative process where computational insights guide chemical modifications. For example, docking studies might reveal an empty hydrophobic pocket in the receptor's active site, suggesting that adding a corresponding hydrophobic group to the ligand could enhance binding affinity. mdpi.com This synergy between computational prediction and chemical synthesis accelerates the development of potent and selective drug candidates.

Table 4: Comparison of Virtual Screening and Lead Optimization Strategies

| Strategy | Description | When to Use | Example Application |

|---|---|---|---|

| Structure-Based Virtual Screening | Docks a library of compounds into the 3D structure of a target receptor to predict binding. | A reliable 3D structure (crystal or homology model) of the target is available. | Docking of proline analogues into a receptor model to identify new scaffolds. mdpi.com |

| Ligand-Based Virtual Screening | Uses information from known active ligands to build a model (e.g., pharmacophore) to screen for new compounds. | No receptor structure is available, but a set of active compounds is known. | Developing a pharmacophore from known kinase inhibitors to find novel ones. nih.gov |

| QSAR Modeling | Develops a statistical model relating chemical structure to biological activity to predict the potency of new analogues. | During lead optimization to prioritize the synthesis of the most promising compounds. | Predicting the antioxidant activity of thiazolopyridine analogues. dmed.org.ua |

| Fragment-Based Drug Design | Screens small chemical fragments for weak binding, then grows or links them to create a potent lead. | To explore the binding site and build novel lead compounds from the ground up. | N/A |

Emerging Research Avenues and Future Directions for 5 Oxo 3 2 Pyridinyl Proline Research

Development of Advanced Analytical and Imaging Probes

The development of specialized probes derived from 5-Oxo-3-(2-pyridinyl)proline is a promising avenue for studying biological systems. By incorporating reporter groups, researchers can create tools for real-time monitoring of biological processes.

Radiolabeling for PET Imaging : Analogs of this compound could be synthesized with positron-emitting isotopes, such as Carbon-11. This approach has been used for other molecules, like 5-amino-4-oxo-[6-11C]hexanoic acid, to create PET tracers for noninvasively estimating the accumulation of specific molecules in tumors nih.gov. A radiolabeled version of this compound could similarly be used to study its distribution, target engagement, and pharmacokinetics in vivo.

Fluorescent Probes : The pyridinyl group offers a site for chemical modification to attach fluorophores. This could yield probes that respond to changes in the local microenvironment, such as pH. mdpi.com Such pH-responsive probes can be used for imaging cellular compartments or disease states with altered pH.

Tritiated Analogs : The use of tritium-labeled L-proline is common in studies of proline metabolism, amino acid transport, and protein synthesis. revvity.com A tritiated version of this compound would be an invaluable tool for in vitro quantitative analysis, enabling detailed investigation of its uptake and incorporation into biological systems.

Table 1: Potential Strategies for Developing Probes from this compound

| Probe Type | Labeling Strategy | Potential Application | Example Precedent |

|---|---|---|---|

| PET Imaging Probe | Incorporation of ¹¹C or ¹⁸F | In vivo tracking of compound distribution and target binding nih.gov | 5-amino-4-oxo-[6-¹¹C]hexanoic acid nih.gov |

| Fluorescent Probe | Conjugation of a fluorophore to the pyridinyl ring | Real-time pH sensing in biological systems mdpi.com | 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole mdpi.com |

Exploration of Unconventional Biological Targets and Pathways

While the primary targets of this compound may be inferred from its structural similarity to proline, its unique substitutions warrant a broader investigation into less conventional biological interactions. Proline analogues are known to interact with a diverse range of proteins and pathways. nih.gov

Proline Metabolism Enzymes : The proline cycle is increasingly recognized for its role in cancer metabolism. nih.gov Enzymes like Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis, are potential therapeutic targets. nih.gov Screening this compound and its derivatives against PYCR1 and other proline metabolic enzymes could uncover novel inhibitors for cancer research. nih.gov

Protein-Protein Interaction (PPI) Modulators : The 14-3-3 family of proteins are key regulators of signaling pathways, and their interactions are mediated by phosphoserine/threonine motifs. pnas.org Small molecules have been identified that inhibit these interactions, highlighting the potential for targeting such interfaces. pnas.org The rigid scaffold of the proline ring in this compound could serve as a basis for designing modulators of PPIs where proline recognition is critical.

Peptidyl-Prolyl Isomerases (PPIases) : These enzymes catalyze the cis/trans isomerization of peptide bonds involving proline residues, a rate-limiting step in protein folding. sigmaaldrich.com Synthetic proline analogues are valuable tools for studying the mechanism of PPIases and developing inhibitors. sigmaaldrich.com Investigating the effect of this compound on PPIase activity could provide insights into protein folding regulation.

Table 2: Potential Unconventional Targets for this compound

| Target Class | Specific Example | Biological Role | Rationale for Investigation |

|---|---|---|---|

| Metabolic Enzymes | PYCR1 nih.gov | Proline biosynthesis, cancer metabolism nih.gov | Proline analog structure may allow binding to the active site. |

| PPI Regulators | 14-3-3 Proteins pnas.org | Signal transduction, cell cycle control pnas.org | The rigid scaffold could mimic proline in recognition motifs. |

Integration of Machine Learning and Artificial Intelligence in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization process. nih.govspringernature.com These computational tools can be leveraged for the future development of this compound derivatives.

Predictive Modeling : ML algorithms like Random Forest and Support Vector Machines can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com By training these models on datasets of existing proline analogues and their biological activities, researchers can predict the potency and other properties of novel, virtual derivatives of this compound before their synthesis. mdpi.com

De Novo Design : Generative AI models can design entirely new molecules from scratch. harvard.edu These models can be constrained to use the this compound scaffold as a starting point, generating novel derivatives with optimized properties for a specific biological target.

Virtual Screening : AI-powered platforms can screen vast virtual libraries of compounds against a protein target's 3D structure. harvard.edu This can help identify which derivatives of this compound are most likely to bind to a target of interest, prioritizing synthetic efforts.

Table 3: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Technique | Objective |

|---|---|---|

| Property Prediction | QSAR, Deep Learning nih.govmdpi.com | Estimate bioactivity, toxicity, and physicochemical properties of new derivatives. |

| Lead Generation | Generative Models, Reinforcement Learning harvard.edu | Design novel molecules with desired characteristics based on the core scaffold. |

Challenges and Opportunities in Rational Design of Specific Derivatives

The rational design of derivatives based on the this compound scaffold presents both distinct challenges and exciting opportunities for creating molecules with tailored properties.

Challenges :

Stereochemical Control: The proline ring has multiple stereocenters. The synthesis of specific stereoisomers can be complex and requires precise control to ensure the desired biological activity and avoid off-target effects.

Bioavailability: The physicochemical properties of the pyridinyl group and the oxo function must be carefully balanced to ensure adequate solubility, membrane permeability, and metabolic stability for potential therapeutic applications.

Opportunities :

Targeted Modifications: The pyridinyl and oxo groups provide clear handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. nih.gov This facilitates the rational design of derivatives with improved potency and selectivity.

Scaffold for Peptidomimetics: Proline analogues are crucial building blocks in drug design. nih.gov The this compound core can be incorporated into peptides to create conformationally constrained peptidomimetics with enhanced stability and efficacy.

Bioorthogonal Chemistry: The structure can be modified to include reactive handles for bioorthogonal conjugation reactions. nih.gov This would allow the specific labeling of target proteins in complex biological systems.

Table 4: Summary of Challenges and Opportunities in Derivative Design

| Aspect | Challenge | Opportunity |

|---|---|---|

| Synthesis | Achieving precise stereochemical control. | The core structure allows for modular and diverse synthetic modifications. nih.gov |

| Conformation | Predicting the impact of substitutions on the ring's pucker and peptide conformation. sigmaaldrich.com | Using the rigid scaffold to lock in a bioactive conformation for higher target affinity. |

| Properties | Balancing potency with drug-like properties (solubility, stability). | The pyridinyl group can be modified to tune physicochemical properties for improved pharmacokinetics. nih.gov |

| Application | Identifying specific, high-value biological targets. | Can serve as a novel scaffold for developing inhibitors, probes, or peptidomimetics. nih.gov |

Interdisciplinary Research Collaborations for Comprehensive Characterization

A thorough characterization of this compound and its future derivatives will necessitate a collaborative effort across multiple scientific disciplines. Each field brings essential tools and perspectives to build a complete understanding of the compound's chemical and biological profile.

Synthetic & Medicinal Chemistry : Chemists are essential for the design and synthesis of the core molecule and its derivatives, including the development of probes and labeled compounds. diva-portal.org

Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy can determine the three-dimensional structure of the compound when bound to its biological target, providing critical insights for rational drug design. nih.gov

Biochemistry & Pharmacology : These disciplines are crucial for characterizing the compound's mechanism of action, determining its potency and efficacy through in vitro enzyme assays and cell-based studies, and evaluating its effects in vivo.

Computational Chemistry & Data Science : Experts in this area can apply AI/ML models for predictive studies, perform molecular docking simulations, and analyze large datasets generated from screening experiments to guide the design-build-test-learn cycle. mdpi.com

Table 5: Roles of Disciplines in Collaborative Research

| Discipline | Key Contributions |

|---|---|

| Synthetic Chemistry | Design and synthesis of novel derivatives and chemical probes. |

| Structural Biology | Elucidation of compound-target interactions at the atomic level. |

| Biochemistry | In vitro characterization of enzyme inhibition and binding kinetics. |

| Pharmacology | Assessment of cellular activity, efficacy, and pharmacokinetic profiles. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-amino-4-oxo-[6-¹¹C]hexanoic acid |

| L-[2,3,4,5-³H]-Proline |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Oxo-3-(2-pyridinyl)proline, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using ethanol and piperidine under controlled temperatures (0–5°C) for 2 hours, as demonstrated in analogous pyridinyl-proline derivatives . Purification involves recrystallization from dimethylformamide (DMF)/water mixtures. Purity is validated using infrared (IR) spectroscopy (e.g., Perkin-Elmer instruments) to identify spectral contamination and confirm functional groups, with attention to the 2900 cm⁻¹ region for oil artifacts . High-performance liquid chromatography (HPLC) or single-crystal X-ray diffraction (resolution ≤ 0.054 Å) can further assess crystallinity and structural integrity .

Q. How can researchers characterize the stability of this compound under varying thermal conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal stability. Computational studies, such as density functional theory (DFT), can predict protonation states of the 2-pyridinyl moiety, which influence thermolytic behavior. Experimental validation involves heating the compound in inert atmospheres and monitoring decomposition products via mass spectrometry (MS) .

Q. What are common impurities in synthetic batches of this compound, and how can they be mitigated?

- Methodological Answer : By-products often arise from incomplete condensation or side reactions with pyridinyl intermediates. Impurities are minimized by optimizing stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and using anhydrous solvents. Column chromatography with silica gel or reverse-phase HPLC (acetonitrile/water gradients) effectively isolates the target compound .

Advanced Research Questions

Q. How does the protonation state of the 2-pyridinyl moiety influence the compound’s reactivity in catalytic or thermolytic applications?

- Methodological Answer : Protonation at the pyridinyl nitrogen alters electron density, modulating switchable thermolytic behavior. Researchers can study this via pH-controlled experiments (e.g., in buffered aqueous solutions) coupled with nuclear magnetic resonance (NMR) to track proton exchange. Computational modeling (e.g., PL Grid resources) predicts conformational changes and activation energies for decomposition pathways .

Q. What computational strategies are effective for modeling intermolecular interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (using software like MOE 2016.08) and molecular dynamics simulations (GROMACS/AMBER) are used to predict binding affinities. Focus on hydrogen bonding with the 5-oxo group and π-π stacking with the pyridinyl ring. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data on the compound’s bioactivity be resolved in pharmacological studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols using validated cell models (e.g., HEK293 or HepG2) and control for proline metabolism interference. Dose-response curves (IC₅₀/EC₅₀) and transcriptomic profiling (qRT-PCR for proline-metabolizing genes like P5CS or PDH) clarify mechanistic pathways .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Salt formation (e.g., sodium or ethanolamine salts) enhances aqueous solubility. Co-solvent systems (PEG 400/water) or nanoformulation (liposomes) improve bioavailability. Pharmacokinetic studies in rodent models monitor plasma half-life and tissue distribution via LC-MS/MS .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s role in oxidative stress pathways?

- Methodological Answer : Use Arabidopsis thaliana or mammalian cell lines with CRISPR-edited proline metabolism genes (OAT, P5CR). Measure reactive oxygen species (ROS) levels via fluorescence probes (DCFH-DA) and correlate with proline dehydrogenase (PDH) activity assays. Transcriptomic data (microarray/qRT-PCR) validate stress-responsive gene expression .

Q. What analytical workflows are recommended for resolving spectral overlaps in IR or NMR characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.